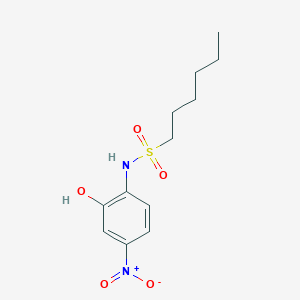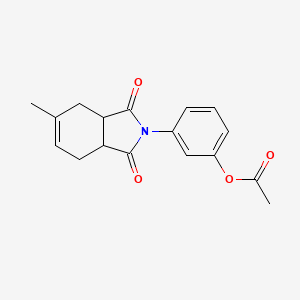![molecular formula C20H23N5O3S B3834101 N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide, commonly known as AQ-RA 741, is a small molecule drug compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to act through multiple pathways. AQ-RA 741 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in cancer cell proliferation and survival. Additionally, AQ-RA 741 has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This activation leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation and survival. AQ-RA 741 has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, AQ-RA 741 has been found to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-RA 741 has several advantages as a lab experiment tool. It is a small molecule drug compound that is easy to synthesize and modify, making it a useful tool for drug discovery and development. Additionally, AQ-RA 741 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, there are also limitations to using AQ-RA 741 in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine its full potential. Additionally, the synthesis of AQ-RA 741 involves several steps and can be time-consuming.
Zukünftige Richtungen
There are several future directions for the study of AQ-RA 741. One potential direction is to further investigate its potential use in cancer therapy. AQ-RA 741 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further study. Additionally, more research is needed to determine the full potential of AQ-RA 741 in the treatment of inflammatory and neurodegenerative diseases. Another potential direction is to further investigate the mechanism of action of AQ-RA 741, which could lead to the development of more effective drugs with similar mechanisms of action. Finally, the synthesis of AQ-RA 741 could be further optimized to make it a more efficient and cost-effective drug compound.
Wissenschaftliche Forschungsanwendungen
AQ-RA 741 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. AQ-RA 741 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, AQ-RA 741 has been studied for its neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-[[3-(butylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-4-13-21-19-20(24-18-8-6-5-7-17(18)23-19)25-29(27,28)16-11-9-15(10-12-16)22-14(2)26/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLQPUKIYRCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(butylamino)quinoxalin-2-yl]sulfamoyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-acetyl-5-methyl-5-[2-(2-naphthylsulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3834022.png)
![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)

![9H-fluoren-9-one [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3834057.png)
![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)

![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)
![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)
![2,2'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)bis(3-methylbutanoic acid)](/img/structure/B3834085.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)
![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)